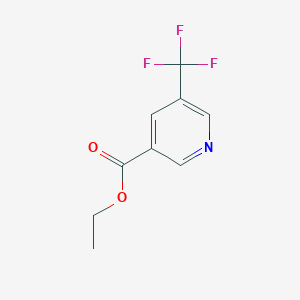

Ethyl 5-(trifluoromethyl)nicotinate

Overview

Description

Physical And Chemical Properties Analysis

Ethyl 5-(trifluoromethyl)nicotinate is a colorless, odorless, and crystalline powder. It is soluble in most organic solvents. It has a high melting point and is stable under various conditions.

Scientific Research Applications

Nicotinic Acid and Health

Research has explored the therapeutic applications and safety of nicotinic acid, a related compound. A study by Knip et al. (2000) focused on the safety of high-dose nicotinamide, an amide derivative of nicotinic acid, highlighting its potential in preventing Type I diabetes mellitus. The study concluded that while nicotinamide has a wide therapeutic index, high doses could lead to reversible hepatotoxicity, emphasizing the need for caution and supervision in its use (Knip et al., 2000). Digby et al. (2009) reviewed the potential of nicotinic acid in treating atherosclerosis, discussing its impact on lipoprotein profiles and emerging evidence of its anti-inflammatory effects (Digby, Lee, & Choudhury, 2009).

Ethylene-Related Studies

Several studies have delved into the use and effects of ethylene and its derivatives in various applications. Watkins (2006) discussed the role of 1-methylcyclopropene (1-MCP) in inhibiting ethylene perception in fruits and vegetables, shedding light on its impact on ripening and senescence processes (Watkins, 2006). Additionally, Mendes et al. (2007) reviewed the use of ethylene oxide (EO) in sterilizing medical devices, highlighting its increasing importance in the development and sterilization of new medical devices (Mendes, Brandão, & Silva, 2007).

Photoreactive Studies

Vodovozova (2007) provided insights into photoaffinity labeling, discussing its applications in structural biology and comparing widely used photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine. This review highlighted the significance of photoaffinity labeling in understanding biological systems' organization (Vodovozova, 2007).

Biomass Conversion and Recycling

Chernyshev, Kravchenko, and Ananikov (2017) discussed the potential of 5-hydroxymethylfurfural (HMF), derived from plant biomass, in replacing non-renewable hydrocarbon sources for the chemical industry. The review covered the synthesis of HMF and its applications in producing various materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017). Karayannidis and Achilias (2007) explored the chemical recycling of poly(ethylene terephthalate) (PET), emphasizing the recovery of pure monomers and the production of value-added materials through processes like glycolysis and hydrolysis (Karayannidis & Achilias, 2007).

Safety and Hazards

The safety data sheet for a related compound, Ethyl nicotinate, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Biochemical Analysis

Biochemical Properties

Ethyl 5-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the function of certain enzymes, such as HIV-1 Reverse Transcriptase-associated ribonuclease H (RNase H), which is crucial for viral replication . The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes, such as RNase H, leading to inhibition of their activity. This inhibition can result in the disruption of viral replication processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the nicotinate and nicotinamide metabolism pathways. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For example, the compound can influence the biosynthesis of NAD, a crucial cofactor in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and its accumulation in certain tissues. The compound’s distribution can affect its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location .

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-7(5-13-4-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXCJFXCMQNOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673283 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060794-89-9 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)

![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)

![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)